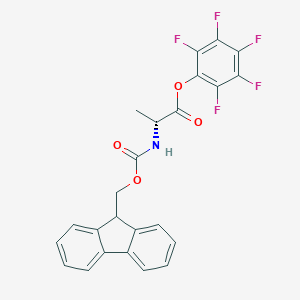

Fmoc-D-Ala-OPfp

Overview

Description

Fmoc-D-Ala-OPfp, also known as N-α-Fmoc-L-alanine pentafluorophenyl ester, is a pre-formed pentafluorophenyl ester used for coupling of alanine amino-acid residues by Fmoc SPPS . It enables bromophenol blue monitoring of amide bond formation .

Synthesis Analysis

Fmoc-D-Ala-OPfp is used in the solid-phase synthesis of peptides. The reaction process of Fmoc-D-Ala-OH in solid-phase synthesis of peptides has been monitored using near-infrared spectroscopy .

Molecular Structure Analysis

The empirical formula of Fmoc-D-Ala-OPfp is C24H16F5NO4 and it has a molecular weight of 477.38 . The structure of Fmoc-D-Ala-OPfp can be represented by the SMILES string CC@@HOCC1c2ccccc2-c3ccccc13)C(=O)Oc4c(F)c(F)c(F)c(F)c4F .

Chemical Reactions Analysis

Fmoc-D-Ala-OPfp is used in Fmoc solid-phase peptide synthesis . It has been utilized in the homologation of alpha-amino acids to beta-amino acids by the two-step Arndt-Eister method .

Physical And Chemical Properties Analysis

Fmoc-D-Ala-OPfp is a powder with a melting point of 170 - 185 °C . It is soluble in water or 1% acetic acid .

Scientific Research Applications

Peptide Synthesis

“Fmoc-D-Ala-OPfp” is used in Fmoc solid-phase peptide synthesis (SPPS) . This method involves the step-by-step addition of amino acids to a growing peptide chain, which is attached to insoluble beads. The Fmoc group protects the amino group of the amino acid during the synthesis process .

Hydrogel Formation

“Fmoc-D-Ala-OPfp” can be used in the formation of biofunctional hydrogel materials . These materials are fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .

Supramolecular Nanostructure Fabrication

The self-assembly of “Fmoc-D-Ala-OPfp” can lead to the formation of supramolecular nanostructures . These structures have potential applications in various biofunctional materials .

Kinase Substrate Specificity Determination

“Fmoc-D-Ala-OPfp” has been utilized in the preparation of positional scanning libraries to determine kinase substrate specificity . This can help in understanding the function of kinases in cellular processes .

Drug Discovery

The use of “Fmoc-D-Ala-OPfp” in peptide synthesis and the formation of supramolecular structures can contribute to drug discovery . The ability to create specific peptide sequences and structures can aid in the development of new therapeutic agents .

Material Science

The ability of “Fmoc-D-Ala-OPfp” to form hydrogels and supramolecular structures can have applications in material science . These materials can be used in a variety of fields, including biotechnology, medicine, and engineering .

Mechanism of Action

Target of Action

Fmoc-D-Ala-OPfp, also known as Fmoc-D-alanine pentafluorophenyl ester , is primarily used in peptide synthesis. Its main targets are the amino acid residues in the peptide chain that it helps to form .

Mode of Action

Fmoc-D-Ala-OPfp is a pre-formed pentafluorophenyl ester used for coupling of D-alanine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . The Fmoc group (Fluorenylmethyloxycarbonyl) acts as a protective group for the amino acid during the synthesis process. The OPfp (pentafluorophenyl ester) group enhances the coupling efficiency .

Biochemical Pathways

In the context of peptide synthesis, Fmoc-D-Ala-OPfp participates in the formation of peptide bonds, which are the key biochemical pathways in protein synthesis. The compound enables the monitoring of amide bond formation through bromophenol blue .

Pharmacokinetics

Its solubility in dmf (dimethylformamide) is an important property for its use in peptide synthesis .

Result of Action

The primary result of Fmoc-D-Ala-OPfp’s action is the efficient coupling of D-alanine residues in peptide chains. This contributes to the successful synthesis of peptides, which are integral components of proteins and play crucial roles in biological functions .

Action Environment

The action of Fmoc-D-Ala-OPfp is influenced by environmental factors such as temperature and solvent conditions. For instance, it is typically stored at a temperature of 15-25°C . The choice of solvent can also impact the efficiency of peptide bond formation, with DMF being a commonly used solvent .

Safety and Hazards

Future Directions

Fmoc protected aliphatic single amino acids, including Fmoc-D-Ala-OPfp, have been shown to form various structures through self-assembly, which can be controlled by solvent variation . These structures serve as excellent bio-organic scaffolds for diverse applications, indicating promising future directions in the field .

properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXZXBGKOSXBFR-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584970 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Ala-OPfp | |

CAS RN |

125043-04-1 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.